

What is the chemical structure of Gnetin C?

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Compound of Interest

Compound Name: *Gnetin C*

Cat. No.: *B1257729*

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An In-depth Technical Guide to the Chemical Structure and Biological Activity of **Gnetin C**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C is a naturally occurring polyphenolic compound classified as a stilbenoid. It is a dimer of resveratrol, formed by two trans-resveratrol units linked by a benzofuran ring[1][2]. Found in various plants, including grapes and notably in the seeds of the melinjo plant (*Gnetum gnemon*), **Gnetin C** has garnered significant scientific interest for its potential therapeutic applications[1][3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Gnetin C**, with a focus on its anticancer effects and associated signaling pathways.

Chemical Structure and Physicochemical Properties

The chemical identity of **Gnetin C** is well-established through various analytical techniques. Its structural and physicochemical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[3][4]
Molecular Formula	C ₂₈ H ₂₂ O ₆ [3][4]
Canonical SMILES	<chem>C1=CC(=CC=C1/C=C/C2=CC(=C3--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)O)O</chem> [4]
Isomeric SMILES	<chem>C1=CC(=CC=C1/C=C/C2=CC3=C(--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)C(=C2)O)O</chem>
InChI	InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1[3][4]
InChIKey	KVGHRSAHESCTFR-PDCCCBJGSA-N[3][4]

Physicochemical Data

Property	Value	Reference
Molecular Weight	454.5 g/mol	[3][4][5]
logP	5.6506	[4]
Topological Polar Surface Area	110 Å ²	
Hydrogen Bond Donors	5	[4]
Hydrogen Bond Acceptors	6	[4]
Rotatable Bonds	4	[4]
Aqueous Solubility	Poor	[2]

Biological Activity and Pharmacokinetics

Gnetin C has demonstrated a range of biological activities, with its anticancer properties being a primary focus of research. It has been shown to be more potent than its monomer, resveratrol, in several preclinical models[6].

Anticancer Activity

Gnetin C exhibits cytotoxic effects against various cancer cell lines. While a comprehensive table of IC₅₀ values is still being compiled in the literature, the following data has been reported:

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
HL-60	Human Leukemia	13	[6]
DU145	Prostate Cancer	Dose-dependent cytotoxicity observed	[1]
PC3M	Prostate Cancer	Dose-dependent cytotoxicity observed	[1]

Pharmacokinetic Profile

Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of **Gnetin C**.

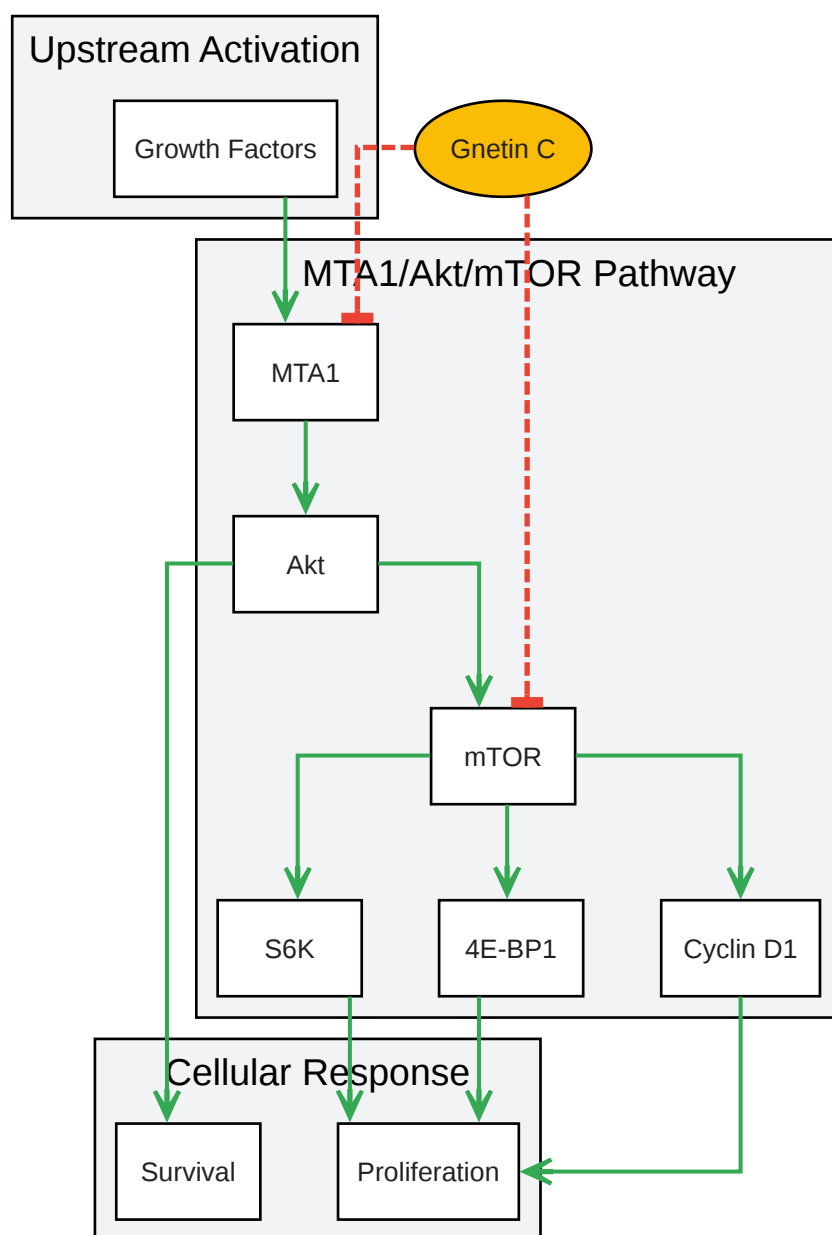
Parameter	Value	Model	Reference
Mean Residence Time (MRT)	~36 hours	Human	[7]
Half-life (t _{1/2})	1.7 hours	Mouse	[8]
Area Under the Curve (AUC)	809 mcg·h/L	Mouse	[8]
Clearance	30.9 L/h/kg	Mouse	[8]

Signaling Pathways Modulated by Gnetin C

Gnetin C exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

MTA1/Akt/mTOR Pathway

Gnetin C has been shown to inhibit the Metastasis-Associated Protein 1 (MTA1)/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. This inhibition leads to reduced cell proliferation and survival.

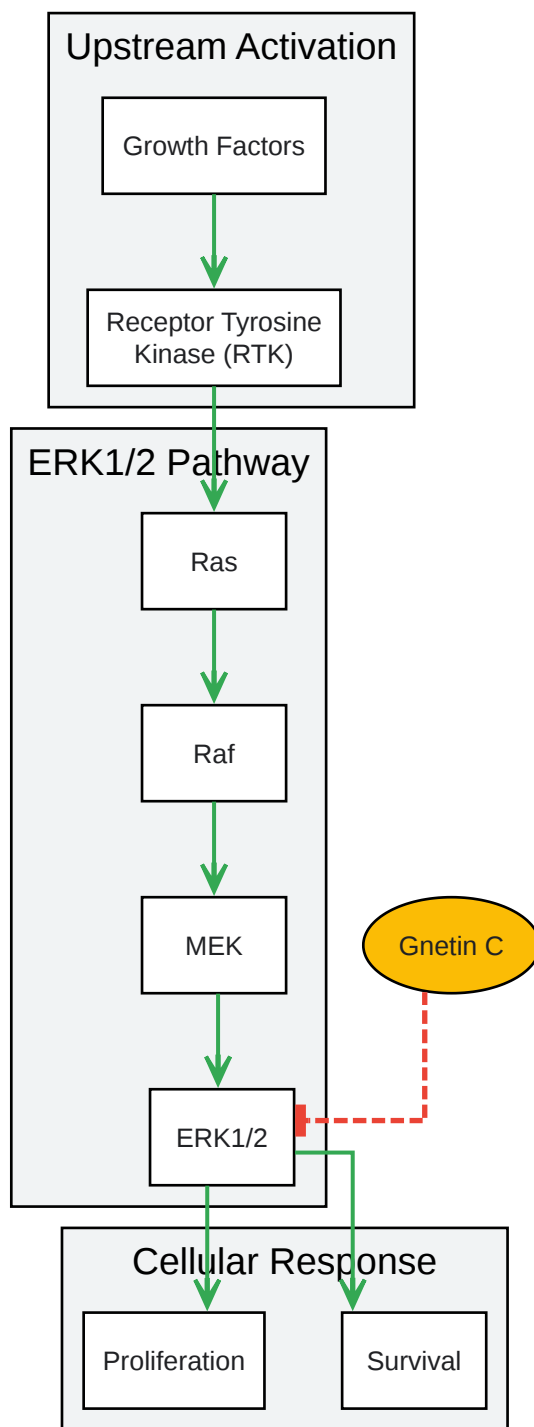


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Caption: **Gnetin C** inhibits the MTA1/Akt/mTOR signaling pathway.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical regulator of cell proliferation and survival that is inhibited by **Gnetin C**.



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Caption: **Gnetin C** inhibits the ERK1/2 signaling pathway.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the biological effects of **Gnetin C**.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of **Gnetin C** on cancer cells.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **Gnetin C** (e.g., 5-100 μ M) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to measure the levels of specific proteins in key signaling pathways.

- **Protein Extraction:** Treat cells with **Gnetin C** for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.

- **SDS-PAGE:** Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-Akt, p-ERK) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This protocol is used to evaluate the antitumor efficacy of **Gnetin C** in a living organism.

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g., 1×10^6 PC3M-Luc cells) into the flank of immunodeficient mice (e.g., male nude mice).
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers twice a week.
- **Treatment Initiation:** Once tumors reach a certain volume (e.g., $\sim 200 \text{ mm}^3$), randomize the mice into treatment groups.
- **Compound Administration:** Administer **Gnetin C** (e.g., 25 or 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.
- **Endpoint Analysis:** At the end of the study, euthanize the mice and excise the tumors.

- Tissue Analysis: Analyze the tumors for weight, and perform immunohistochemistry or Western blotting to assess protein expression and markers of proliferation and apoptosis.

Conclusion

Gnetin C is a promising natural compound with a well-defined chemical structure and significant biological activity, particularly in the context of cancer. Its ability to modulate critical signaling pathways such as the MTA1/Akt/mTOR and ERK1/2 pathways underscores its therapeutic potential. Further research, including more comprehensive preclinical studies and well-designed clinical trials, is warranted to fully elucidate its efficacy and safety profile for the development of novel cancer therapies.

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